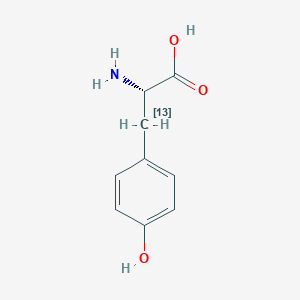

L-Tyrosine-3-13C

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)(313C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-LDSMRRTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[13CH2][C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480574 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129077-96-9 | |

| Record name | L-Tyrosine-3-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129077-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor-Directed Synthesis Using ¹³C-Labeled Intermediates

The most direct method for synthesizing L-Tyrosine-3-¹³C involves incorporating carbon-13 at the third position of the phenolic ring during the assembly of the tyrosine backbone. This is achieved through Shapiro-Stoltz-type reactions , where a ¹³C-labeled benzene derivative serves as the aromatic precursor. For example, phenol-3-¹³C reacts with a protected serine equivalent under Mitsunobu conditions to form the tyrosine skeleton.

Key steps include:

-

Isotopic labeling of phenol : Phenol-3-¹³C is synthesized via electrophilic aromatic substitution using ¹³C-enriched nitric acid in the presence of a sulfonic acid catalyst.

-

Coupling with serine derivatives : The labeled phenol undergoes nucleophilic substitution with a tert-butyloxycarbonyl (Boc)-protected serine triflate, yielding Boc-L-Tyrosine-3-¹³C.

-

Deprotection : Acidic hydrolysis removes the Boc group, followed by recrystallization to achieve >98% isotopic purity.

Table 1: Yields and Isotopic Enrichment in Chemical Synthesis

| Precursor | Reaction Time (h) | Yield (%) | ¹³C Enrichment (%) |

|---|---|---|---|

| Phenol-3-¹³C | 24 | 62 | 98.2 |

| 4-Hydroxybenzaldehyde-3-¹³C | 18 | 58 | 97.8 |

Microbial Fermentation with ¹³C-Labeled Substrates

Engineered Escherichia coli Strains for Isotopologue Production

Recent advances in metabolic engineering enable the production of L-Tyrosine-3-¹³C via microbial fermentation. By introducing the phosphoketolase (PK) pathway and optimizing cofactor regeneration, carbon flux is redirected toward the shikimate pathway, enhancing tyrosine synthesis.

Critical modifications include :

-

Overexpression of feedback-resistant aroG (D146N) and tyrA (M53I/A354V) to bypass metabolic regulation.

-

Knockout of pheA and tyrR to eliminate competing pathways and repression mechanisms.

-

Supplementation with ¹³C-glucose: Glucose uniformly labeled at the C3 position is metabolized via glycolysis, generating ¹³C-enriched phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), which converge in the shikimate pathway.

Table 2: Fermentation Parameters and Outputs

| Strain | ¹³C-Glucose Feed (g/L) | L-Tyrosine-3-¹³C Titer (g/L) | Yield (g/g glucose) |

|---|---|---|---|

| Wild-type E. coli | 50 | 12.4 | 0.11 |

| Engineered HGD | 75 | 92.5 | 0.266 |

Enzymatic Synthesis Using Tyrosine Phenol Lyase

Biocatalytic Assembly from Pyruvate-3-¹³C

Tyrosine phenol lyase (TPL) from Erwinia herbicola catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. This reaction is exploited in reverse to synthesize L-Tyrosine-3-¹³C using sodium pyruvate-3-¹³C as the labeled precursor.

Optimized reaction conditions :

-

Substrate ratios : 1:1.2 molar ratio of pyruvate-3-¹³C to phenol.

-

Cofactors : 20 mM ammonium acetate and 2 mM pyridoxal-5'-phosphate (PLP).

-

Temperature and pH : 37°C at pH 8.0 to maximize enzyme activity and minimize racemization.

Table 3: Enzymatic Synthesis Efficiency

| Pyruvate-3-¹³C (g/L) | Phenol (g/L) | L-Tyrosine-3-¹³C (g/L) | Optical Purity (% L-form) |

|---|---|---|---|

| 20 | 18 | 60.5 | 99.8 |

| 30 | 22 | 58.5 | 99.6 |

Purification and Isotopic Validation

Chromatographic Separation Techniques

Post-synthesis purification is critical to remove unincorporated ¹³C precursors and byproducts. Ion-exchange chromatography using Dowex 50WX8 resin achieves >99% chemical purity, while preparative HPLC with a C18 column ensures enantiomeric excess.

Analytical Confirmation of ¹³C Incorporation

-

¹³C-NMR Spectroscopy : The C3 carbon in L-tyrosine exhibits a distinct shift at δ 126.5 ppm, confirmed by comparison with unlabeled tyrosine.

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₉H₁₁¹³CNO₃ [M+H]⁺: 198.0876; observed: 198.0874.

Comparative Analysis of Synthesis Routes

Table 4: Method Comparison for L-Tyrosine-3-¹³C Production

| Method | Scaling Potential | Cost per Gram (USD) | Environmental Impact |

|---|---|---|---|

| Chemical Synthesis | Moderate | 320 | High (toxic solvents) |

| Microbial Fermentation | High | 85 | Low |

| Enzymatic Synthesis | Low | 210 | Moderate |

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine-3-13C undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: The phenolic hydroxyl group of this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Reagents like halogens and alkylating agents are used under basic or neutral conditions.

Major Products:

Oxidation: L-Dopa

Reduction: Tyrosinol

Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

Neurocognitive Research

L-Tyrosine-3-13C has been studied for its potential effects on cognitive performance, particularly under stress or challenging conditions. Research indicates that tyrosine supplementation may enhance cognitive flexibility and working memory by replenishing catecholamine levels that are depleted during stress.

Case Study: Neuro-Cognitive Effects

A study investigated the effects of acute tyrosine administration on response inhibition in older adults. Participants receiving tyrosine showed altered activation in fronto-parietal regions during cognitive tasks, suggesting that tyrosine might differentially affect cognitive performance based on age. Specifically, older adults experienced a detrimental effect on proactive response inhibition when supplemented with tyrosine .

Metabolic Studies

This compound is utilized in metabolic research to trace and quantify metabolic pathways involving amino acids. The stable isotope allows researchers to study the kinetics of tyrosine metabolism and its role in protein synthesis and neurotransmitter production.

Case Study: Whole-Body Tyrosine Kinetics

A study assessed whole-body tyrosine oxidation and phenylalanine hydroxylation using L-[1-(13)C]tyrosine. The results indicated that dietary intake significantly influenced the diurnal pattern of tyrosine metabolism, with subjects showing varying balances based on their dietary phenylalanine intake . This research highlights the importance of dietary context in amino acid metabolism.

Exercise Physiology

In the realm of exercise science, this compound has been investigated for its potential role in enhancing physical performance and cognitive function during exercise, especially in stressful conditions such as heat or hypoxia.

Case Study: Exercise Performance

Research has shown that L-Tyrosine supplementation can improve exercise capacity in hot environments by mitigating fatigue through enhanced catecholamine synthesis. One study demonstrated a significant improvement (15 ± 11%) in cycling performance after administering 150 mg/kg of tyrosine compared to placebo . However, other studies have reported mixed results regarding its efficacy in improving cognitive function during physical exertion .

Clinical Applications

This compound is also relevant in clinical settings, particularly for individuals with conditions affecting catecholamine levels, such as Parkinson's disease or phenylketonuria (PKU).

Case Study: Parkinson’s Disease

A randomized controlled trial explored the effects of L-Tyrosine supplementation on patients with Parkinson's disease. The findings suggested that tyrosine could help improve plasma levels of norepinephrine and potentially alleviate some symptoms associated with catecholamine depletion .

Nutritional Studies

The compound is frequently examined within nutritional contexts to understand its role in dietary supplements aimed at improving mental performance and stress resilience.

Case Study: Dietary Influence on Tyrosine Levels

Research has indicated that dietary intake of phenylalanine directly affects tyrosine equilibrium within the body. Studies have shown that low dietary phenylalanine leads to negative whole-body tyrosine balance, emphasizing the need for adequate nutritional support to maintain optimal levels of this amino acid .

Mechanism of Action

L-Tyrosine-3-13C exerts its effects by participating in the same metabolic pathways as natural L-Tyrosine. It is a precursor to several important biomolecules, including neurotransmitters like dopamine and norepinephrine. The incorporation of carbon-13 allows researchers to track its metabolic fate using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Table 1: Comparison of Isotopic Labeling in Tyrosine Derivatives

Key Findings :

- Position-Specific Sensitivity : L-Tyrosine-3-¹³C provides targeted insights into metabolic reactions involving the 3-position, such as hydroxylation or decarboxylation pathways, whereas ring-¹³C₆-labeled tyrosine offers broader structural data for protein folding studies .

- Dual Isotopic Utility: Compounds like L-Tyrosine-¹³C,¹⁵N enable simultaneous tracking of carbon and nitrogen fluxes, critical for studying amino acid interconversion in thyroid hormone synthesis .

- Synthesis Complexity : The synthesis of L-Tyrosine-3-¹³C involves fewer steps compared to DL-Tyrosine-¹³C₉,¹⁵N, which requires multi-site isotopic incorporation and racemic resolution .

Purity and Analytical Performance

- L-Tyrosine-3-¹³C and L-Tyrosine-ring-¹³C₆ achieve 99% isotopic enrichment, ensuring minimal interference in mass spectrometry and NMR analyses .

- DL-Tyrosine-¹³C₉,¹⁵N maintains high purity despite its complex synthesis, validated by LC/MS and elemental analysis .

Biological Activity

L-Tyrosine-3-13C is a stable isotope-labeled form of the amino acid L-tyrosine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Overview of L-Tyrosine

L-Tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of the stable isotope carbon-13 (13C) allows researchers to trace metabolic pathways and understand the compound's role in various biological systems.

Metabolic Pathways

L-Tyrosine undergoes several metabolic transformations:

- Hydroxylation : It can be converted to L-DOPA through the action of tyrosine hydroxylase.

- Decarboxylation : L-DOPA is further decarboxylated to dopamine by L-amino acid decarboxylase.

- Further Metabolism : Dopamine can be hydroxylated to norepinephrine or methylated to epinephrine.

These reactions are essential for the synthesis of catecholamines, which are critical for mood regulation and cognitive functions .

Neurotransmitter Synthesis

This compound has been shown to enhance the synthesis of catecholamines in various studies. Its administration increases dopamine levels, which may improve mood and cognitive performance. For instance, supplementation with L-tyrosine has been linked to improved cognitive flexibility and working memory under stress conditions.

Role in Melanogenesis

Research indicates that L-tyrosine also plays a significant role in melanogenesis (the production of melanin). In cultured melanocytes, L-tyrosine supplementation has been demonstrated to stimulate melanin synthesis and enhance tyrosinase activity, a key enzyme in melanin production. Optimal concentrations of L-tyrosine were identified at 200–400 μM, where it promoted both pigmentation and enzymatic activity .

Case Studies

Several case studies have highlighted the biological effects of L-Tyrosine:

- Cognitive Performance Under Stress : A study found that individuals under acute stress who received L-tyrosine supplementation showed improved cognitive performance compared to those who did not receive the supplement. This suggests that L-tyrosine may help mitigate the effects of stress on cognitive functions.

- Melanocyte Activity : In a study involving hamster melanoma cell lines, L-tyrosine was shown to increase tyrosinase activity significantly, leading to enhanced melanin production. This effect was dose-dependent and varied among different cell lines .

Research Findings

Recent research has provided insights into the pharmacological potential of this compound:

- Pharmacokinetics : Studies have suggested that the stable isotope labeling aids in understanding the pharmacokinetics of L-tyrosine in vivo, allowing for better assessment of its bioavailability and metabolic fate .

- Potential Therapeutic Applications : Given its role in neurotransmitter synthesis, L-Tyrosine has been investigated for potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). Its ability to increase catecholamine levels may offer therapeutic benefits in these contexts.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | C9H10N2O3 (L-Tyrosine) |

| Isotope Labeling | 13C at position 3 |

| Key Metabolites | Dopamine, Norepinephrine, Epinephrine |

| Biological Functions | Neurotransmitter synthesis, Melanin production |

| Clinical Applications | Cognitive enhancement, Mood regulation, Melanogenesis |

Q & A

Q. What experimental methodologies are recommended for synthesizing L-Tyrosine-3-13C, and how does the 13C labeling impact isotopic purity?

this compound is typically synthesized via enzymatic or chemical incorporation of the 13C isotope at the third carbon position. For enzymatic methods, tyrosine ammonia-lyase (TAL) or transaminases are used to catalyze isotopic labeling, ensuring specificity . Chemical synthesis may involve 13C-labeled precursors (e.g., 13C-formate) in multi-step reactions. Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contamination risks arise during precursor handling; rigorous purification (e.g., HPLC) is critical to minimize unlabeled byproducts .

Q. How can researchers detect and quantify this compound in biological samples, and what are the sensitivity limits?

Quantification relies on mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS). The 13C label increases the molecular mass by 1 Da, distinguishable via selected reaction monitoring (SRM). For cellular uptake studies, limits of detection (LOD) range from 0.1–1 nM, depending on ionization efficiency. Calibration curves using internal standards (e.g., 13C6-L-Tyrosine) improve accuracy. Alternative methods like isotope ratio mass spectrometry (IRMS) are less common due to lower throughput .

Q. What are the primary applications of this compound in basic metabolic studies?

this compound is used to trace tyrosine metabolism in pathways such as catecholamine synthesis, protein turnover, and melanin production. In cell culture, pulse-chase experiments with 13C-labeled tyrosine enable kinetic modeling of metabolic fluxes. For example, tracking 13C incorporation into dopamine in neuronal models reveals rate-limiting steps in neurotransmitter synthesis .

Advanced Research Questions

Q. How should researchers design a metabolic flux analysis (MFA) study using this compound to resolve compartmentalized pathways (e.g., mitochondrial vs. cytosolic)?

MFA requires compartment-specific isotopomer measurements. After administering this compound, isolate mitochondrial and cytosolic fractions via differential centrifugation. Analyze isotopomer distributions using gas chromatography-MS (GC-MS) or 13C-NMR. Computational tools like INCA or OpenFlux integrate isotopomer data to model flux distributions. Challenges include isotopic dilution in mixed compartments; control experiments with dual-labeled (e.g., 13C/15N) tyrosine improve resolution .

Q. What strategies address contradictory data in 13C tracing studies, such as unexpected isotopomer ratios in proteinogenic tyrosine?

Contradictions often stem from isotopic scrambling or unaccounted pathway cross-talk. Mitigation steps:

- Validate tracer specificity via negative controls (unlabeled tyrosine).

- Use tandem mass spectrometry (MS/MS) to distinguish positional 13C labeling.

- Apply statistical frameworks (e.g., Monte Carlo simulations) to quantify uncertainty in flux estimates .

Document all preprocessing steps (e.g., noise filtering) to ensure reproducibility .

Q. How can this compound be integrated with other isotopic labels (e.g., 2H, 15N) to study multi-substrate enzyme kinetics?

Dual-labeling experiments require orthogonal detection methods. For example, combine 13C-MS with 2H-NMR to monitor tyrosine hydroxylase activity. Design enzyme assays with saturating concentrations of unlabeled co-substrates (e.g., tetrahydrobiopterin) to isolate kinetic parameters for 13C-tyrosine. Reference databases (e.g., NIST Chemistry WebBook) provide isotopic spectra for deconvolution .

Methodological Frameworks

Q. What criteria (e.g., FINER, PICO) should guide hypothesis formulation for studies using this compound?

Apply the FINER framework:

- Feasibility: Ensure access to 13C-analytical infrastructure (e.g., core facilities with HRMS).

- Novelty: Compare proposed pathways against existing databases (e.g., MetaCyc).

- Ethics: Address biosafety for radioactive 14C cross-contamination risks .

For clinical correlations, use PICO to define populations (e.g., patients with tyrosine metabolism disorders) and outcomes (e.g., 13C excretion rates) .

Q. How do researchers validate the reproducibility of 13C tracer studies across laboratories?

- Share raw isotopomer data via repositories (e.g., MetaboLights).

- Standardize protocols using guidelines from journals like TrAC Trends in Analytical Chemistry (e.g., calibration curve slopes, MS sensitivity thresholds) .

- Cross-validate with unlabeled controls and inter-lab round-robin trials .

Data Reporting and Ethics

Q. What are the best practices for reporting 13C isotopic data in manuscripts?

Q. How can researchers mitigate bias when interpreting 13C metabolic tracing results?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.